molecular formula C13H20N2O B12524295 N-p-Tolyl-2-(tert-butylamino)acetamide

N-p-Tolyl-2-(tert-butylamino)acetamide

Cat. No.: B12524295
M. Wt: 220.31 g/mol
InChI Key: BVICRKRWZGMDEC-UHFFFAOYSA-N
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Description

N-p-Tolyl-2-(tert-butylamino)acetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a tert-butylamino group attached to an acetamide backbone, with a p-tolyl group as a substituent

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Ritter Reaction: One common method for synthesizing N-p-Tolyl-2-(tert-butylamino)acetamide involves the Ritter reaction. This reaction typically uses tert-butyl alcohol and p-tolyl acetonitrile as starting materials, with sulfuric acid as a catalyst.

    Amidation of Aryl Halides: Another method involves the amidation of aryl halides with tert-butylamine in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound often employs the Ritter reaction due to its simplicity and efficiency. The reaction conditions are optimized to ensure high yield and purity of the product. Large-scale production may involve continuous flow reactors to enhance the reaction rate and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N-p-Tolyl-2-(tert-butylamino)acetamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions .

Biology: In biological research, this compound is studied for its potential as a pharmacological agent. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development .

Medicine: The compound’s potential medicinal applications include its use as an intermediate in the synthesis of pharmaceuticals. It may also exhibit biological activity that could be harnessed for therapeutic purposes .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of N-p-Tolyl-2-(tert-butylamino)acetamide involves its interaction with specific molecular targets. The tert-butylamino group can form hydrogen bonds with biological molecules, influencing their activity. The p-tolyl group may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: N-p-Tolyl-2-(tert-butylamino)acetamide is unique due to the presence of both the p-tolyl and tert-butylamino groups. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

2-(tert-butylamino)-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C13H20N2O/c1-10-5-7-11(8-6-10)15-12(16)9-14-13(2,3)4/h5-8,14H,9H2,1-4H3,(H,15,16)

InChI Key

BVICRKRWZGMDEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CNC(C)(C)C

Origin of Product

United States

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